

Elucidating Reaction Intermediates in 2-(Trichloromethyl)benzonitrile Pathways: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Trichloromethyl)benzonitrile

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This guide provides a comparative analysis of the reaction pathways and intermediates of **2-(trichloromethyl)benzonitrile**. Due to a notable scarcity of direct experimental studies on this specific compound, the elucidation of its reaction intermediates is largely inferred from well-established mechanisms of analogous benzylic halides and benzonitriles.^[1] This guide will, therefore, compare the predicted reactivity of **2-(trichloromethyl)benzonitrile** with the more extensively studied 2-(trifluoromethyl)benzonitrile, offering insights into the influence of the trihalomethyl group on reaction mechanisms.

Comparative Physicochemical Properties

A molecule's reactivity is fundamentally linked to its physical and chemical properties. The table below summarizes key physicochemical data for **2-(trichloromethyl)benzonitrile** and its trifluoromethyl analog.

Property	2-(Trichloromethyl)benzonitrile	2-(Trifluoromethyl)benzonitrile
CAS Number	2635-68-9[2][3][4]	447-60-9[5]
Molecular Formula	C ₈ H ₄ Cl ₃ N[1][2]	C ₈ H ₄ F ₃ N
Molecular Weight	220.48 g/mol [1][2]	171.12 g/mol
Boiling Point	311.1°C at 760 mmHg	Data not readily available
Density	1.45 g/cm ³	Data not readily available
Reactivity of -CX ₃ Group	Acts as a leaving group in nucleophilic substitutions; can be converted to -CF ₃ . [1]	Generally stable but can influence ring reactivity. [6]
Reactivity of -CN Group	Susceptible to hydrolysis (acid or base catalyzed) to form amides or carboxylic acids. [7][8]	Susceptible to hydrolysis and other nucleophilic additions. [6]

Inferred Reaction Pathways and Intermediates of 2-(Trichloromethyl)benzonitrile

The primary reaction pathways of interest for **2-(trichloromethyl)benzonitrile** involve the trichloromethyl and nitrile functional groups.

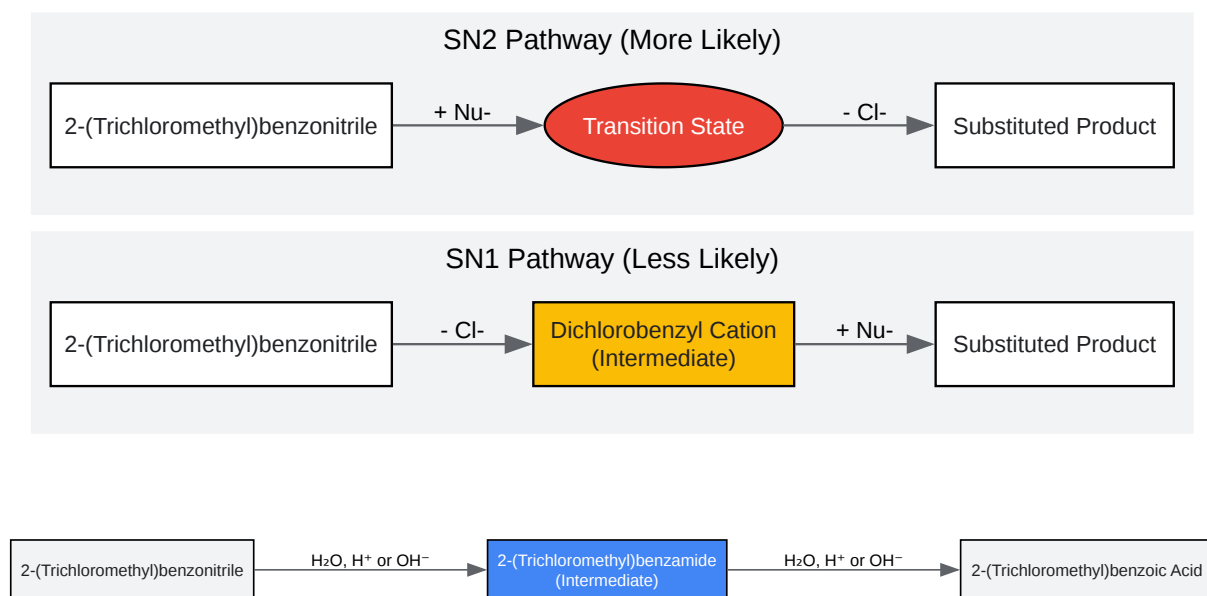
Nucleophilic Substitution at the Trichloromethyl Group

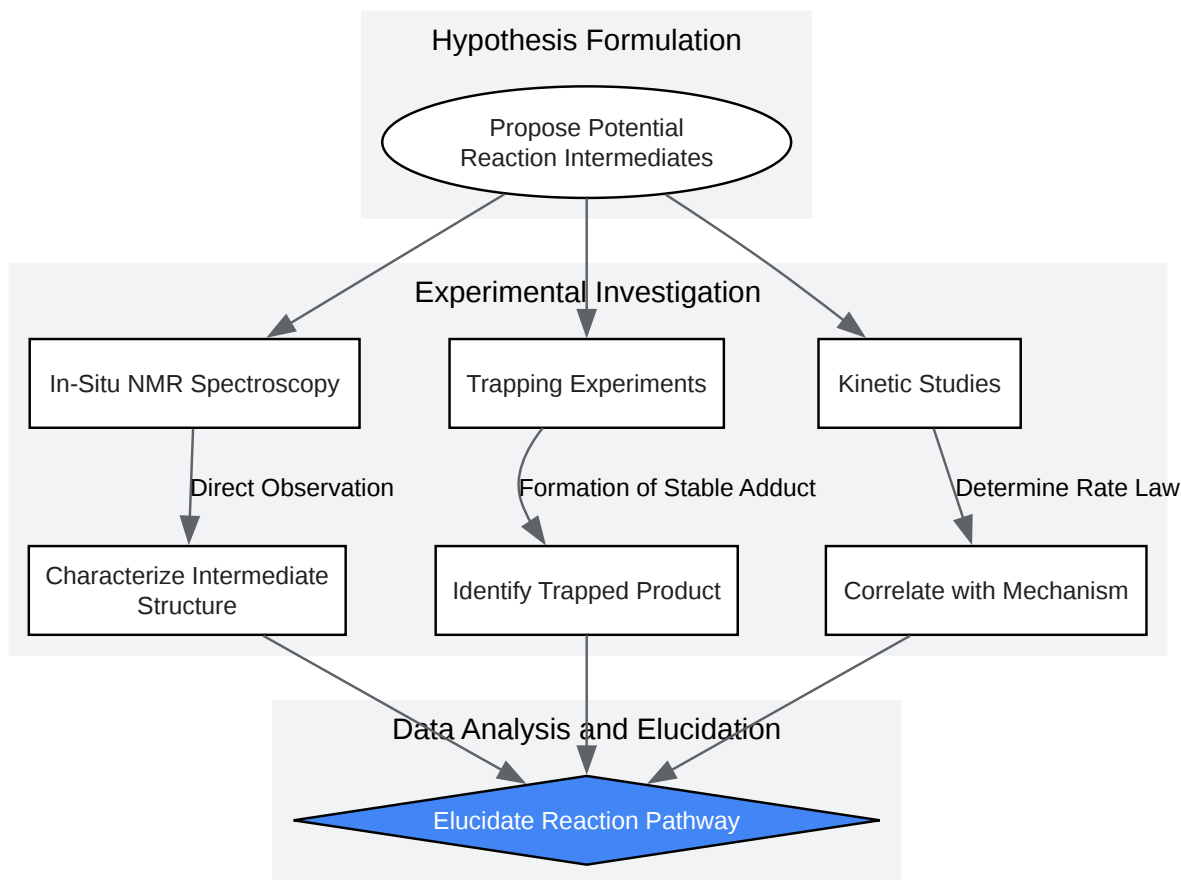
The trichloromethyl group is a key reactive site. Nucleophilic substitution at this benzylic carbon can theoretically proceed through either a concerted (S_N2) or a stepwise (S_N1) mechanism. [1] The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any potential intermediates. [1]

- **S_N1 Pathway:** This pathway would involve the departure of a chloride ion to form a dichlorobenzyl cation. However, the strong electron-withdrawing nature of the adjacent nitrile

group and the remaining chlorine atoms would significantly destabilize such a carbocation, making this pathway less likely under most conditions.^[1]

- **S_N2 Pathway:** A concerted mechanism, where the nucleophile attacks the benzylic carbon while the chloride ion departs, is considered more probable. The steric hindrance from the two non-displaced chlorine atoms and the benzene ring is a significant factor to consider.





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